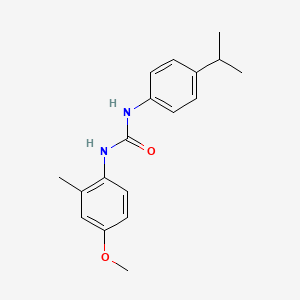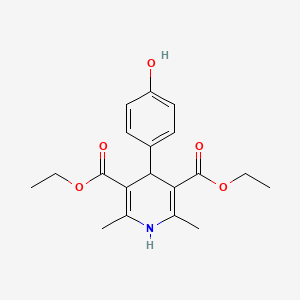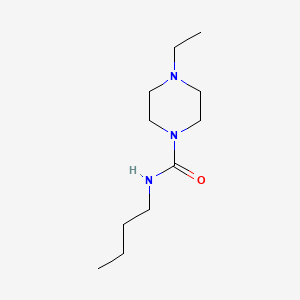
N-(4-isopropylphenyl)-N'-(4-methoxy-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-N'-(4-methoxy-2-methylphenyl)urea is a chemical compound that is commonly known as Prometryn. It is a herbicide that is widely used in agriculture to control the growth of weeds. Prometryn is a member of the triazine family of herbicides, which are known for their effectiveness in controlling broadleaf and grassy weeds.
Mechanism of Action
Prometryn works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for converting light energy into chemical energy. By binding to the D1 protein, Prometryn prevents the conversion of light energy, which leads to the death of the plant.
Biochemical and Physiological Effects:
Prometryn has been shown to have toxic effects on both plants and animals. In plants, Prometryn can cause chlorosis, necrosis, and stunted growth. In animals, Prometryn can cause liver and kidney damage, as well as reproductive and developmental toxicity. Prometryn has also been shown to have endocrine-disrupting effects, which can lead to hormonal imbalances.
Advantages and Limitations for Lab Experiments
Prometryn is a widely used herbicide, which makes it readily available for use in lab experiments. It is also relatively inexpensive, which makes it a cost-effective choice for researchers. However, Prometryn has been shown to have toxic effects on both plants and animals, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Prometryn. One area of research is the development of more environmentally friendly herbicides that are less toxic to plants and animals. Another area of research is the use of Prometryn in the treatment of cancer. Studies have shown that Prometryn has anti-cancer properties, and further research is needed to explore its potential as a cancer treatment. Additionally, research is needed to better understand the endocrine-disrupting effects of Prometryn and how they can be mitigated.
Synthesis Methods
Prometryn can be synthesized through the reaction of 4-isopropylaniline and 4-methoxy-2-methylphenyl isocyanate in the presence of a catalyst. The reaction produces Prometryn as a white crystalline solid, which is then purified through recrystallization.
Scientific Research Applications
Prometryn has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control the growth of weeds in crops such as cotton, corn, and soybeans. Prometryn has also been studied for its potential use in the treatment of cancer. Studies have shown that Prometryn has anti-cancer properties and can inhibit the growth of cancer cells.
properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12(2)14-5-7-15(8-6-14)19-18(21)20-17-10-9-16(22-4)11-13(17)3/h5-12H,1-4H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVUELMOUNUBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)NC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-(3-chlorophenyl)-N-methyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5417940.png)
![ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417953.png)
![2-{2-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]phenoxy}-N-benzylacetamide](/img/structure/B5417959.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}acrylonitrile](/img/structure/B5417973.png)

![3-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B5417998.png)
![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5418002.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5418007.png)
![3'-hydroxy-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5418008.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5418013.png)

